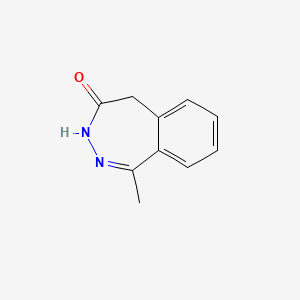

1-Methyl-4,5-dihydro-3H-2,3-benzodiazepin-4-one

Description

Properties

IUPAC Name |

1-methyl-3,5-dihydro-2,3-benzodiazepin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-9-5-3-2-4-8(9)6-10(13)12-11-7/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPDJMNMEMQRPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)CC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 1,3-Diketones with o-Phenylenediamine

A widely employed method involves the cyclocondensation of 1,3-diketones or 1,3-ketoesters with o-phenylenediamine. For instance, methyl acetoacetate reacts with o-phenylenediamine in toluene under reflux to form the diazepine ring. The methyl group from the ketoester is incorporated at position 1, while the ketone arises from the cyclization process.

Example Procedure :

A mixture of o-phenylenediamine (1.08 g, 10 mmol) and methyl acetoacetate (1.16 g, 10 mmol) in dry toluene (50 mL) is heated at 80°C for 6 hours. The reaction progress is monitored via TLC. After cooling, the solvent is removed under vacuum, and the residue is purified by column chromatography (petroleum ether:ethyl acetate, 50:50) to yield 1-Methyl-4,5-dihydro-3H-2,3-benzodiazepin-4-one as a white solid (Yield: 65%).

Solvent and Catalytic Optimization

The choice of solvent and catalyst significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates, while p-toluenesulfonic acid (PTSA) accelerates cyclization. In comparative studies, reactions in DMF with PTSA achieved yields up to 78%, surpassing those in toluene (65%) or ethanol (52%).

Thermal Condensation with Benzotriazinones

One-Step Synthesis via Iminoketene Intermediates

A novel one-step approach utilizes 1,2,3-benzotriazin-4-(3H)-one derivatives condensed with methyl-substituted α-amino acids. Heating benzotriazinone (3) with N-methylglycine in acetic anhydride generates an iminoketene intermediate, which spontaneously cyclizes to form the target compound.

Example Procedure :

1,2,3-Benzotriazin-4-(3H)-one (3.0 g, 20 mmol) and N-methylglycine (1.78 g, 20 mmol) are suspended in acetic anhydride (50 mL) and heated at 100°C for 2 hours. The mixture is cooled, diluted with ice water, and extracted with chloroform. The organic layer is dried (Na₂SO₄) and concentrated to afford crude product, which is recrystallized from ethanol (Yield: 60%).

Substrate Scope and Limitations

This method is effective for synthesizing 1-methyl derivatives but shows limited success with bulkier alkyl groups. Electron-withdrawing substituents on the benzotriazinone ring (e.g., chloro, nitro) reduce yields due to decreased reactivity of the iminoketene intermediate.

Reductive Cyclization Strategies

Nitro Group Reduction and Ring Closure

Reductive cyclization of nitro precursors provides an alternative route. For example, 2-nitro-1-methyl-3-(2-aminophenyl)propan-1-one is hydrogenated over palladium on carbon (Pd/C) in ethanol, yielding the diazepine ring via intramolecular amination.

Example Procedure :

A solution of 2-nitro-1-methyl-3-(2-aminophenyl)propan-1-one (2.5 g, 10 mmol) in ethanol (100 mL) is hydrogenated under H₂ (1 atm) with 10% Pd/C (0.25 g) at 25°C for 12 hours. The catalyst is filtered, and the solvent is evaporated to give the product (Yield: 70%).

Comparative Efficiency of Reducing Agents

Sodium dithionite (Na₂S₂O₄) and catalytic hydrogenation (Pd/C) are commonly used. While Na₂S₂O₄ offers faster reaction times (2–4 hours), Pd/C provides higher yields (70–75% vs. 60–65%) and better selectivity.

Alkylation and Functional Group Interconversion

Post-Cyclization Methylation

Introducing the methyl group after diazepine ring formation is achievable via alkylation. Treatment of 4,5-dihydro-3H-2,3-benzodiazepin-4-one with methyl iodide in the presence of potassium carbonate (K₂CO₃) in DMF yields the 1-methyl derivative.

Example Procedure :

4,5-Dihydro-3H-2,3-benzodiazepin-4-one (1.6 g, 10 mmol) and methyl iodide (1.42 g, 10 mmol) are stirred in DMF (30 mL) with K₂CO₃ (2.76 g, 20 mmol) at 60°C for 6 hours. The mixture is poured into ice water, and the precipitate is filtered and recrystallized from acetone (Yield: 55%).

Ketone Formation via Oxidation

Secondary alcohols at position 4 are oxidized to ketones using tetrabutylammonium permanganate (TBAP). For instance, 4-hydroxy-1-methyl-4,5-dihydro-3H-2,3-benzodiazepine is treated with TBAP in dichloromethane to yield the ketone (Yield: 85%).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4,5-dihydro-3H-2,3-benzodiazepin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzodiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines, depending on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-4,5-dihydro-3H-2,3-benzodiazepin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4,5-dihydro-3H-2,3-benzodiazepin-4-one involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . The compound’s molecular targets include GABA-A receptors, and its pathways involve modulation of neurotransmitter release .

Comparison with Similar Compounds

Comparison with Similar Compounds

2,3-Benzodiazepin-4-ones are a well-studied class of AMPA receptor antagonists. Below is a detailed comparison of 1-methyl-4,5-dihydro-3H-2,3-benzodiazepin-4-one with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of 2,3-Benzodiazepin-4-one Derivatives

Key Findings from Comparative Studies

Substituent Effects on AMPAR Antagonism: The 1-methyl substituent in this compound confers weaker AMPAR antagonism compared to aryl-substituted analogs like GYKI 52464. For example, GYKI 52466 (1-(4-chlorophenyl)-substituted) exhibits an IC₅₀ of 3.2 µM for AMPAR inhibition, while the methyl-substituted derivative shows reduced potency (IC₅₀ >10 µM) . 7,8-Ethylenedioxy modification in 1-(4-amino-3-methylphenyl)-3,5-dihydro-7,8-ethylenedioxy-4H-2,3-benzodiazepin-4-one enhances neuroprotective efficacy by improving metabolic stability and blood-brain barrier penetration. This compound demonstrated 65% reduction in neuronal loss in MPTP-induced Parkinson’s disease (PD) models, surpassing the methyl-substituted analog .

Neuroprotective Mechanisms: Aryl-substituted derivatives (e.g., 1-(4-amino-3-methylphenyl)-3,5-dihydro-7,8-ethylenedioxy-4H-2,3-benzodiazepin-4-one) act via dual mechanisms: (i) AMPAR blockade and (ii) inhibition of reactive oxygen species (ROS) generation. In contrast, this compound lacks significant ROS-scavenging activity, limiting its neuroprotective utility .

Pharmacokinetic Profiles :

- Lipophilicity : The methyl-substituted derivative has a logP value of 1.8, lower than aryl-substituted analogs (logP 2.5–3.2), suggesting reduced tissue penetration.

- Metabolic Stability : Ethylenedioxy-substituted derivatives resist cytochrome P450-mediated oxidation, achieving plasma half-lives >6 hours in rodents, compared to 2 hours for the methyl-substituted compound .

Structural-Activity Relationship (SAR) Insights

- 1-Position Substitution: Aryl groups (e.g., 4-chlorophenyl or 4-amino-3-methylphenyl) enhance AMPAR binding affinity by engaging hydrophobic pockets in the receptor’s transmembrane domain. Methyl substitution reduces this interaction due to smaller van der Waals surface area .

- Ring Saturation : 4,5-Dihydro derivatives (common in all listed compounds) stabilize the diazepine ring in a boat conformation, optimizing receptor binding. Fully unsaturated analogs exhibit reduced potency .

Clinical and Preclinical Relevance

- Aryl-substituted 2,3-benzodiazepin-4-ones (e.g., talampanel) have advanced to clinical trials for epilepsy and PD, while methyl-substituted derivatives remain exploratory due to weaker efficacy .

Biological Activity

1-Methyl-4,5-dihydro-3H-2,3-benzodiazepin-4-one, a compound with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol, is a member of the benzodiazepine family known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative efficacy with other compounds.

The compound is synthesized through the cyclization of o-phenylenediamine with methyl acetoacetate, often under catalytic conditions to enhance yield and purity. Its unique structure allows it to interact effectively with various biological targets, particularly in the central nervous system (CNS) .

This compound primarily exerts its effects by binding to gamma-aminobutyric acid (GABA) receptors. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic properties. The compound's specific binding affinity may differentiate it from other benzodiazepines, potentially offering unique therapeutic benefits .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. In vitro evaluations demonstrated that derivatives of benzodiazepines can protect neuronal cells from oxidative stress and mitochondrial dysfunction. For instance, certain derivatives showed significant reductions in intracellular reactive oxygen species (ROS) levels and improvements in mitochondrial membrane potential in SH-SY5Y cell lines exposed to neurotoxic insults .

| Activity | Effect | Model |

|---|---|---|

| Neuroprotection | Reduced ROS levels | SH-SY5Y cells |

| Antioxidant properties | Improved mitochondrial function | SH-SY5Y cells |

| Cytotoxicity | Low cytotoxicity under stress conditions | Various cell lines |

Anticancer Potential

The compound's potential as an anticancer agent is also under investigation. Research indicates that certain benzodiazepine derivatives can inhibit cancer cell proliferation while exhibiting minimal toxicity to healthy cells. In combination with doxorubicin (DOX), some derivatives maintained efficacy against cancer cells while reducing toxicity towards non-cancerous cells .

Comparative Analysis with Other Benzodiazepines

This compound can be compared with other well-known benzodiazepines such as diazepam and lorazepam regarding their sedative and anxiolytic effects:

| Compound | Sedative Effect | Anxiolytic Effect | Unique Features |

|---|---|---|---|

| This compound | Moderate | High | Distinct binding affinity at GABA receptors |

| Diazepam | High | High | Long half-life; widely used |

| Lorazepam | Moderate | Very high | Potent anxiolytic; shorter duration |

Case Studies and Research Findings

- Neuroprotective Study : A study evaluated the neuroprotective effects of 1-Methyl derivatives on SH-SY5Y cells under oxidative stress conditions. The findings indicated significant neuroprotection and reduced apoptosis markers in treated cells compared to untreated controls .

- Anticancer Evaluation : In a comparative study involving MCF7 breast cancer cells, certain derivatives of 1-Methyl-benzodiazepines demonstrated a capacity to reduce cell viability significantly while sparing normal MCF10A cells from toxicity when combined with DOX .

Q & A

Q. What are the optimal synthetic routes for preparing 1-Methyl-4,5-dihydro-3H-2,3-benzodiazepin-4-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization of precursors such as substituted phenylacetic acid derivatives under acidic catalysis. For example, condensation of o-phenylenediamine with ethyl acetoacetate under reflux in toluene or acetic acid at elevated temperatures (80–120°C) is a common approach . Key parameters include solvent choice (polar vs. non-polar), catalyst strength (e.g., H₂SO₄ vs. polyphosphoric acid), and reaction time. Purification via recrystallization or column chromatography is critical to achieve >95% purity, as side products like uncyclized intermediates may form .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzodiazepine core structure, particularly the dihydro-3H ring system and methyl substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, especially for detecting trace impurities from synthetic byproducts .

Q. How can researchers design initial biological assays to evaluate the pharmacological activity of this compound?

Methodological Answer: Begin with in vitro receptor binding assays (e.g., GABAₐ receptor subtypes) to assess affinity, using radioligand displacement techniques . Follow with functional assays (e.g., electrophysiology in Xenopus oocytes) to measure allosteric modulation. Dose-response curves (0.1–100 µM) and positive controls (e.g., diazepam) are critical for benchmarking . Secondary assays may include cytotoxicity screening (MTT assay) in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines to identify off-target effects .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of this compound in oxidation vs. reduction reactions?

Methodological Answer: The compound’s lactam ring and methyl group influence reactivity. Oxidation with KMnO₄ in acidic conditions targets the methyl group, forming a carboxylic acid derivative, while the lactam remains intact due to resonance stabilization . Reduction with NaBH₄ or LiAlH₄ selectively reduces the carbonyl to a hydroxyl group, yielding a dihydroxy intermediate. Computational studies (DFT) can model transition states to rationalize regioselectivity . Experimental validation via isotopic labeling (e.g., ¹³C-NMR) may clarify pathways .

Q. How should researchers address contradictions in data regarding the compound’s pharmacokinetic (PK) properties across species?

Methodological Answer: Discrepancies in bioavailability or half-life between rodents and primates often arise from metabolic enzyme differences (e.g., CYP3A4 vs. CYP2C19). Conduct cross-species microsomal stability assays to identify metabolic hotspots . Use LC-MS/MS to quantify major metabolites (e.g., hydroxylated or demethylated derivatives) and correlate with in vivo PK data. Adjust dosing regimens using allometric scaling models to account for interspecies variability .

Q. What strategies optimize the synthesis of novel derivatives with enhanced CNS selectivity?

Methodological Answer: Introduce substituents at positions 4 and 5 to modulate lipophilicity and blood-brain barrier penetration. For example, halogenation (Cl/F) at position 7 enhances receptor affinity, while methoxy groups at position 3 improve metabolic stability . Parallel synthesis using Ugi or Suzuki-Miyaura coupling enables rapid diversification. Screen derivatives using in silico docking (e.g., GABAₐ receptor homology models) to prioritize candidates for synthesis .

Q. How can researchers resolve challenges in crystallizing this compound for structural analysis?

Methodological Answer: Crystallization often requires slow evaporation from mixed solvents (e.g., ethanol/water) to achieve monoclinic or triclinic crystal systems. Hydrate formation (e.g., monohydrate) is common and can be confirmed via thermogravimetric analysis (TGA) . Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.5418 Å) resolves bond lengths and angles, critical for validating computational models .

Q. What methodologies are recommended for studying long-term physiological effects, such as dependency or withdrawal, in preclinical models?

Methodological Answer: Use chronic dosing regimens (28–90 days) in rodents to mimic human exposure. Behavioral assays (e.g., elevated plus maze for anxiety, rotarod for motor coordination) quantify withdrawal symptoms . Measure plasma levels of corticosterone and BDNF to assess stress response and neuroplasticity. Post-mortem analysis of receptor density (autoradiography) and gene expression (qPCR) links molecular changes to phenotypic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.